

An In-depth Technical Guide to 3-Bromopyridine (CAS: 626-55-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopyridine is a vital heterocyclic building block extensively utilized in organic synthesis. As a colorless to light yellow liquid, its unique electronic properties and reactivity make it an indispensable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The presence of a bromine atom at the 3-position of the pyridine ring renders the molecule susceptible to a variety of cross-coupling reactions, enabling the precise incorporation of the pyridyl moiety into complex molecular architectures.[1][2] This guide provides a comprehensive technical overview of **3-Bromopyridine**, covering its physicochemical properties, synthesis, chemical reactivity, key applications in drug discovery, and safety protocols.

Physicochemical and Spectroscopic Data

Quantitative data for **3-Bromopyridine** are summarized below for easy reference and comparison.

Physicochemical Properties

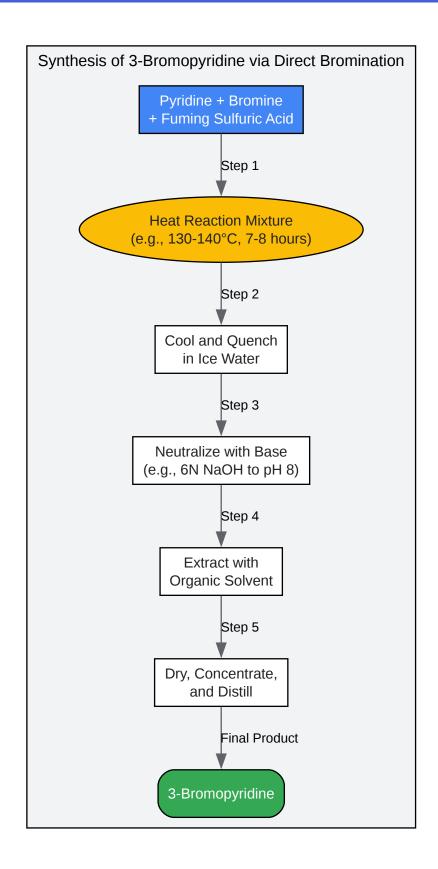
The fundamental physical and chemical properties of **3-Bromopyridine** are presented in Table 1.

Property	Value	Reference(s)	
CAS Number	626-55-1	[1]	
Molecular Formula	C5H4BrN	[1][3]	
Molecular Weight	158.00 g/mol	[3][4]	
Appearance	Clear, colorless to light yellow liquid	[1][3][5]	
Melting Point	-27 °C	[1][6][7]	
Boiling Point	173 °C	[1][3]	
Density	1.64 g/mL at 25 °C	[1][8]	
Solubility	Soluble in water (31 g/L at 20°C)	[5][9]	
рКа	2.84	[4]	
Refractive Index (n20/D)	1.571	[8]	
Flash Point	51-52 °C	[1][6][10]	

Spectroscopic Data

Characteristic spectral data are crucial for the identification and characterization of **3-Bromopyridine**. Key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are compiled in Table 2.

Technique	Data	Reference(s)
¹ H NMR	δ (ppm) in CDCl ₃ : 8.68 (d), 8.52 (dd), 7.80 (ddd), 7.19 (dd)	[11]
¹³ C NMR	δ (ppm) in CDCl ₃ : 151.1, 148.0, 139.9, 124.0, 120.2	[4][5]
IR Spectroscopy	Key Peaks (cm ⁻¹): 3050, 1570, 1460, 1410, 1020, 780, 700	[5][8]
Mass Spectrometry	Key Fragments (m/z): 159, 157 (M+), 78	[11][12]


Synthesis and Experimental Protocols

The synthesis of **3-Bromopyridine** is most commonly achieved through the direct electrophilic bromination of pyridine. While the pyridine ring is generally deactivated towards electrophilic substitution, the reaction can be driven under forcing conditions.

Synthesis Workflow: Direct Bromination

The direct bromination of pyridine requires high temperatures and the use of oleum (fuming sulfuric acid) to proceed effectively.[13] The process involves the electrophilic attack of bromine on the pyridine ring, primarily at the 3-position.

Click to download full resolution via product page

Caption: Workflow for the synthesis of **3-Bromopyridine**.

Experimental Protocol: Direct Bromination of Pyridine

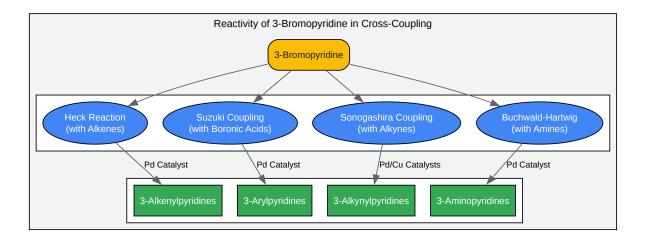
This protocol is adapted from established industrial synthesis methods.[8]

Materials:

- Pyridine (185 mmol)
- Bromine (50 mmol)
- 80-95% Sulfuric Acid (oleum)
- Ice water
- 6N Sodium Hydroxide solution
- Organic solvent for extraction (e.g., petroleum ether, dichloromethane)
- Anhydrous sodium sulfate

Procedure:

- In a reaction vessel equipped for heating and stirring, combine pyridine and 80-95% sulfuric acid at 0°C.
- Slowly add bromine (50 mmol) dropwise to the cooled solution.
- Heat the reaction mixture to 130-140°C and maintain for 7-8 hours.
- After the reaction is complete, cool the mixture and carefully pour it into ice water to quench.
- Neutralize the acidic solution by adding 6N sodium hydroxide until the pH reaches 8.
- Transfer the mixture to a separatory funnel and extract the product using an organic solvent (e.g., 3 x 60 mL of petroleum ether).[8]
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter to remove the drying agent and concentrate the organic layer under reduced pressure.


• Purify the crude product by distillation to yield pure **3-Bromopyridine**.

Chemical Reactivity and Applications

3-Bromopyridine is a versatile substrate for numerous metal-catalyzed cross-coupling reactions, making it a cornerstone for constructing complex molecules.[1]

Key Cross-Coupling Reactions

The carbon-bromine bond at the 3-position is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to its role in modern synthetic chemistry.

Click to download full resolution via product page

Caption: Key cross-coupling reactions involving **3-Bromopyridine**.

Experimental Protocol: Heck Cross-Coupling

This protocol describes a supramolecular palladium-catalyzed Heck reaction between **3-Bromopyridine** and a terminal olefin.[3][4]

Materials:

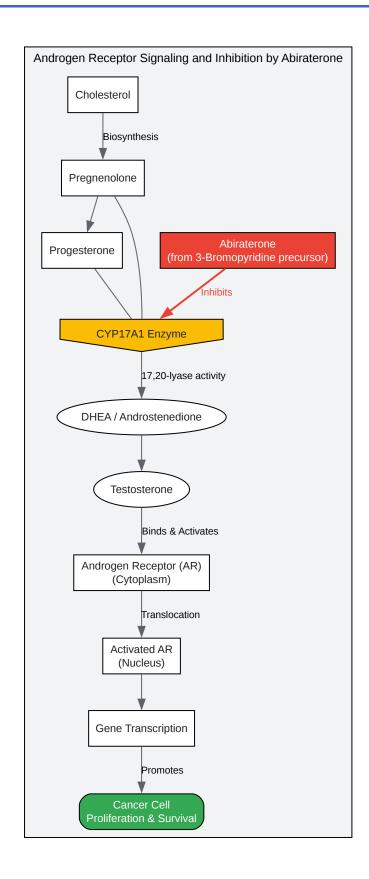
- **3-Bromopyridine** (0.05 mmol, 1 equiv.)
- Terminal olefin (e.g., butyl acrylate, 0.15 mmol, 3 equiv.)
- Potassium carbonate (0.15 mmol, 3 equiv.)
- Palladium(II) acetate (Pd(OAc)₂, 0.005 mmol, 0.1 equiv.)
- Supramolecular ligand L (0.01 mmol, 0.2 equiv.)
- Toluene (1 mL)
- · Anhydrous Schlenk tube
- · Argon atmosphere

Procedure:

- Add 3-bromopyridine, the terminal olefin, potassium carbonate, the supramolecular ligand
 L, and Pd(OAc)₂ to an oven-dried Schlenk tube under an argon atmosphere.[4]
- Add toluene (1 mL) and stir the mixture at room temperature for 5 minutes.
- Place the reaction vessel in a preheated oil bath at 130°C and stir for one hour.[4]
- After cooling to room temperature, monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine conversion.
- The product can be purified via silica gel column chromatography.

Role in Drug Discovery: The Case of Abiraterone Acetate

3-Bromopyridine is a critical starting material for the synthesis of numerous active pharmaceutical ingredients (APIs). A prominent example is Abiraterone Acetate, a potent drug



for treating castration-resistant prostate cancer. The synthesis involves coupling a 3-pyridyl metallic reagent, derived from **3-Bromopyridine**, with a steroidal precursor.[2]

Signaling Pathway: Abiraterone Acetate Mechanism of Action

Abiraterone Acetate's therapeutic effect stems from its ability to inhibit androgen biosynthesis, a critical pathway for the growth of prostate cancer cells.[7][10] It is a potent and selective inhibitor of the enzyme CYP17A1 (17α-hydroxylase/C17,20-lyase), which is essential for producing androgens like testosterone in the testes, adrenal glands, and within the tumor itself. [7] By blocking this enzyme, Abiraterone drastically reduces androgen levels, thereby decreasing the activation of the Androgen Receptor (AR) and inhibiting cancer cell proliferation. [7]

Click to download full resolution via product page

Caption: Mechanism of Abiraterone, a **3-Bromopyridine** derivative.

Safety and Handling

3-Bromopyridine is a flammable liquid and is harmful if swallowed. It causes skin and serious eye irritation and may cause respiratory irritation.[6] Proper safety precautions are mandatory when handling this chemical.

GHS Hazard and Precautionary Statements

Key safety information is summarized in Table 3.

Category	Code	Statement	Reference(s)
Hazard	H226	Flammable liquid and vapor	[6]
H302	Harmful if swallowed	[6]	_
H315	Causes skin irritation	[6]	
H319	Causes serious eye irritation	[6]	
H335	May cause respiratory irritation	[6]	
Precautionary	P210	Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.	[3][6]
P261	Avoid breathing dust/fume/gas/mist/va pors/spray.	[6]	
P270	Do not eat, drink or smoke when using this product.	[6]	
P280	Wear protective gloves/protective clothing/eye protection/face protection.	[3][6]	
P301+P312	IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.	[6]	_
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes.	[3]	_

	Remove contact lenses, if present and easy to do. Continue rinsing.		
P403+P235	Store in a well- ventilated place. Keep cool.	[1]	

Handling and Storage Recommendations

- Handling: Use in a well-ventilated area with explosion-proof equipment.[1] Ground and bond containers when transferring material.[1] Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[6]
- Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents, acids, and bases.[1][6] Keep away from sources of ignition.[1]

Conclusion

3-Bromopyridine (CAS: 626-55-1) is a fundamentally important chemical intermediate with broad applications in synthetic chemistry. Its utility in palladium-catalyzed cross-coupling reactions has cemented its role in the construction of complex molecules, most notably in the pharmaceutical industry for the synthesis of drugs like Abiraterone Acetate. A thorough understanding of its properties, synthesis, reactivity, and safe handling procedures is essential for researchers and chemical professionals aiming to leverage this versatile building block in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. 3-Bromopyridine Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 3-Bromopyridine | C5H4BrN | CID 12286 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Pyridine, 3-bromo- [webbook.nist.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. echemi.com [echemi.com]
- 11. 3-Pyridyl bromide(626-55-1) 1H NMR [m.chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. bhu.ac.in [bhu.ac.in]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromopyridine (CAS: 626-55-1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b030812#3-bromopyridine-cas-number-626-55-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com